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Compound of Interest

Compound Name:
5-cyclohexylfuran-2-carboxylic

acid

Cat. No.: B2817673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 5-cyclohexylfuran-2-carboxylic acid is not

readily available in published literature. The data presented in this document is predicted based

on established principles of spectroscopy and analysis of structurally analogous compounds.

Predicted Spectroscopic Data
The spectroscopic characteristics of 5-cyclohexylfuran-2-carboxylic acid have been

estimated using established correlation tables and data from similar compounds, including

furan-2-carboxylic acid and cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.0 - 12.0 Singlet, broad 1H -COOH

~7.20 Doublet 1H Furan H3

~6.25 Doublet 1H Furan H4

~2.90 Triplet of triplets 1H Cyclohexyl H1'

~1.20 - 2.00 Multiplet 10H
Cyclohexyl H2', H3',

H4', H5', H6'

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment

~162.0 -COOH

~160.0 Furan C5

~147.0 Furan C2

~119.0 Furan C3

~108.0 Furan C4

~38.0 Cyclohexyl C1'

~32.5 Cyclohexyl C2', C6'

~26.5 Cyclohexyl C4'

~25.8 Cyclohexyl C3', C5'

Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorptions for the carboxylic acid and the

substituted furan ring.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (from carboxylic

acid dimer)

~2930, ~2855 Strong C-H stretch (cyclohexyl)

~1700 Strong
C=O stretch (carboxylic acid)

[1]

~1580, ~1470 Medium C=C stretch (furan ring)

~1300 Medium C-O stretch (carboxylic acid)

~940 Broad, Medium
O-H bend (out-of-plane, from

dimer)

~760 Strong C-H bend (furan ring)

Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation

patterns. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .

m/z Predicted Fragment

194 [M]⁺ (Molecular ion)

177 [M - OH]⁺

149 [M - COOH]⁺

111 [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

Experimental Protocols
As no specific synthesis is published, a plausible synthetic route and general characterization

protocols are provided.
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Hypothetical Synthesis
A potential route to synthesize 5-cyclohexylfuran-2-carboxylic acid could involve a Friedel-

Crafts acylation of a furan-2-carboxylate ester with cyclohexanecarbonyl chloride, followed by a

reduction of the ketone and subsequent hydrolysis of the ester. An alternative is a palladium-

catalyzed cross-coupling reaction between a 5-halofuran-2-carboxylate and a cyclohexyl

Grignard or boronic acid reagent, followed by ester hydrolysis.

Example Reaction Scheme (Hypothetical):

Friedel-Crafts Acylation: React methyl furan-2-carboxylate with cyclohexanecarbonyl chloride

in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) in an inert solvent like

dichloromethane.

Clemmensen or Wolff-Kishner Reduction: The resulting ketone at the 5-position is reduced to

a methylene group (to form the cyclohexyl substituent).

Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous

sodium hydroxide, followed by acidification.

General Protocol for Spectroscopic Analysis
2.2.1. NMR Sample Preparation:

Dissolve 5-10 mg of the purified solid (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[2]

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

2.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.
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Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum.

2.2.3. Mass Spectrometry (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid.[3][4]

Volatilize the sample using heat under high vacuum.

Bombard the gaseous molecules with a high-energy electron beam to induce ionization and

fragmentation.[3][4]

Analyze the resulting ions based on their mass-to-charge (m/z) ratio.[5]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel organic compound like 5-cyclohexylfuran-2-carboxylic acid.
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Workflow for Synthesis and Spectroscopic Characterization

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Finalization

Hypothetical Synthesis
(e.g., Friedel-Crafts)

Chemical Reaction

Reaction Workup
(Extraction, Washing)

Purification
(Recrystallization/Chromatography)

Isolated Product:
5-Cyclohexylfuran-2-carboxylic Acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation
(Structure Confirmation)

Final Characterized Compound

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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